![molecular formula C17H17NO4S B2932010 ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate CAS No. 1005108-49-5](/img/structure/B2932010.png)
ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate
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Description
Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Reactions and Synthetic Applications
Research by Tokuda et al. (1978) demonstrates the photochemical reactions of 2-(alkoxycarbonyl)-cycloalkanones in alcoholic solution, forming ω-alkoxycarbonyl esters with various yields. This study underlines the significance of photochemistry in synthesizing complex organic compounds with potential applications in developing pharmaceuticals and materials science (M. Tokuda, Y. Watanabe, & M. Itoh, 1978).
Bridged-ring Nitrogen Compounds
Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives, aiming to develop conformationally restricted dopamine analogues. Their work provides a basis for creating targeted therapeutic agents by manipulating molecular structure to affect biological activity, showcasing the intricate relationship between chemical structure and pharmacological effects (R. Gentles, D. Middlemiss, G. Proctor, & A. Sneddon, 1991).
Cyclization Reactions for Heterocyclic Compounds
Coustard (2001) reported on the synthesis of ring oximinoorthodithiolactones through cyclization of nitroketene S,S-acetals, showcasing methodologies for creating cyclic orthothioesters. This research highlights the utility of cyclization reactions in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals (J. Coustard, 2001).
Annulation Reactions for Functionalized Compounds
Zhu et al. (2003) detailed a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines, illustrating the potential of annulation reactions in constructing complex and functionalized molecular architectures for various applications in organic synthesis and medicinal chemistry (X.-F. Zhu, J. Lan, & O. Kwon, 2003).
properties
IUPAC Name |
ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-17(21)11-6-8(2)23-16(11)18-14(19)12-9-4-5-10(7-9)13(12)15(18)20/h4-6,9-10,12-13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZKIGZTJETQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate |
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